Dual Mechanism: L-Type Calcium Channel Blockade
Propiverine Hydrochloride uniquely combines muscarinic receptor antagonism with direct L-type calcium channel blockade, a property not shared by tolterodine, solifenacin, or darifenacin, and present to a lesser degree in oxybutynin. In single detrusor smooth muscle cells, propiverine inhibited inward Ca2+ currents with an ID50 of 7 μM in rat and 21 μM in guinea-pig, demonstrating a species-dependent potency that is approximately threefold higher in rat tissue [1]. This calcium channel blocking action occurs at concentrations comparable to those required for antimuscarinic effects, indicating that both mechanisms operate simultaneously at clinically relevant exposure levels [2].
| Evidence Dimension | Inhibition of voltage-gated L-type calcium channel currents (ICa) in isolated detrusor smooth muscle cells |
|---|---|
| Target Compound Data | Propiverine ID50 = 7 μM (rat); 21 μM (guinea-pig) |
| Comparator Or Baseline | Tolterodine: no Ca2+ channel blockade; Solifenacin: no Ca2+ channel blockade; Darifenacin: no Ca2+ channel blockade; Oxybutynin: weak Ca2+ channel blockade (quantitative ID50 not consistently reported in comparable assays) |
| Quantified Difference | Propiverine exhibits measurable dual activity; comparators lack or exhibit only weak Ca2+ channel blocking properties |
| Conditions | Whole-cell patch-clamp recording of inward Ca2+ currents in single urinary bladder smooth muscle cells dispersed from rat and guinea-pig; extracellular K+ concentration elevated to depolarize membrane |
Why This Matters
The dual mechanism provides a musculotropic component to bladder relaxation that may offer therapeutic advantage in patients with incomplete response to pure antimuscarinic agents, representing a distinct selection criterion for research and clinical procurement.
- [1] Tokuno H, Chowdhury JU, Tomita T. Inhibitory effects of propiverine on rat and guinea-pig urinary bladder muscle. Naunyn Schmiedebergs Arch Pharmacol. 1993;348(6):659-662. View Source
- [2] Wuest M, Braeter M, Schoeberl C, Ravens U. Pharmacodynamics of propiverine and three of its main metabolites on detrusor contraction. Br J Pharmacol. 2005;145(5):608-619. View Source
